6-hydroxy-4H-thiochromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxythiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQQBCNPWMDBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26096-66-2 | |

| Record name | 6-hydroxy-4H-thiochromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-hydroxy-4H-thiochromen-4-one chemical structure and properties

An In-Depth Technical Guide to 6-hydroxy-4H-thiochromen-4-one: Synthesis, Properties, and Biological Potential

Introduction

The thiochromen-4-one scaffold is a sulfur-containing heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science.[1][2] As isosteres of the well-known chromones, where the ring oxygen is replaced by sulfur, thiochromen-4-ones exhibit unique physicochemical properties and a diverse range of biological activities. These activities include antioxidant, antimicrobial, and anticancer properties.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 6-hydroxy-4H-thiochromen-4-one, focusing on its chemical structure, a proposed synthesis pathway based on established methods, and its potential biological applications as inferred from related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel heterocyclic scaffolds.

Chemical Structure and Physicochemical Properties

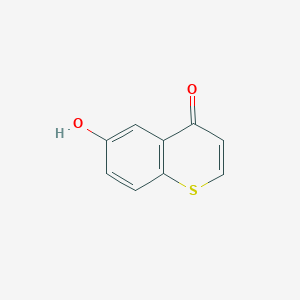

The core structure consists of a dihydropyran ring fused to a benzene ring, with a ketone at position 4, a sulfur atom replacing the oxygen in the heterocyclic ring (making it a thiochromene), and a hydroxyl group substituted at the 6-position of the benzene ring.

Caption: Chemical structure of 6-hydroxy-4H-thiochromen-4-one.

Table 1: Key Identifiers and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆O₂S | PubChem[3] |

| Monoisotopic Mass | 178.00885 Da | PubChem[3] |

| InChIKey | PKQQBCNPWMDBGG-UHFFFAOYSA-N | PubChem[3] |

| SMILES | C1=CC2=C(C=C1O)C(=O)C=CS2 | PubChem[3] |

| Predicted XlogP | 1.7 | PubChem[3] |

Spectroscopic Characterization (Predicted)

Based on spectral data from analogous thiochromen-4-ones, the following characteristics for 6-hydroxy-4H-thiochromen-4-one can be anticipated:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with coupling patterns dictated by their positions. The protons on the thiopyran ring would appear as doublets. The phenolic proton would likely appear as a broad singlet. For example, in the parent 4H-thiochromen-4-one, the vinylic protons appear as doublets around δ 7.07 and 7.85 ppm.[2][4] The aromatic protons typically resonate between δ 7.50 and 8.55 ppm.[2][4]

-

¹³C NMR: The carbonyl carbon (C-4) is expected to have a chemical shift around δ 178-180 ppm.[2][4] The carbon bearing the hydroxyl group (C-6) would be shifted downfield. Other aromatic and vinylic carbons would appear in their characteristic regions. For instance, in 6-methoxy-4H-thiochromen-4-one, the carbonyl carbon appears at δ 179.0 ppm.[2][4]

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone would be prominent, typically in the range of 1600-1650 cm⁻¹.[5] A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group.

Synthesis of 6-hydroxy-4H-thiochromen-4-one

While numerous methods exist for synthesizing the thiochromen-4-one core, one of the most robust and versatile approaches is the intramolecular Friedel-Crafts acylation of a 3-(arylthio)propanoic acid precursor.[6][7] This method allows for the efficient construction of the fused ring system.

Retrosynthetic Analysis and Strategy

The primary strategy involves a two-step process:

-

Nucleophilic Addition: Reaction of 4-mercaptophenol with a suitable three-carbon synthon like β-propiolactone or acrylic acid to form the key intermediate, 3-((4-hydroxyphenyl)thio)propanoic acid.

-

Intramolecular Cyclization: An acid-catalyzed intramolecular acylation (Friedel-Crafts) of the propanoic acid derivative to close the thiopyran ring and form the target ketone. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are commonly used for this cyclization step due to their efficacy in promoting the reaction with high yields.[1][2][4]

Caption: Proposed workflow for the synthesis of 6-hydroxy-4H-thiochromen-4-one.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar thiochromen-4-one derivatives.[2][4]

Step 1: Synthesis of 3-((4-hydroxyphenyl)thio)propanoic acid

-

Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-mercaptophenol (1.0 eq) in a suitable solvent such as toluene or water with a base catalyst (e.g., triethylamine or NaOH).

-

Reaction: Add acrylic acid (1.1 eq) dropwise to the solution at room temperature.

-

Heating: After the initial addition, heat the reaction mixture to 60-80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the mixture with 2M HCl until the pH is ~2-3. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 3-((4-hydroxyphenyl)thio)propanoic acid. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Reagents & Setup: Prepare Eaton's Reagent by carefully dissolving phosphorus pentoxide (P₂O₅) in methanesulfonic acid (1:10 w/w ratio) with stirring in an ice bath.

-

Reaction: Add the dried 3-((4-hydroxyphenyl)thio)propanoic acid (1.0 eq) portion-wise to the prepared Eaton's Reagent at 0°C.

-

Heating: Allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 6-hydroxy-4H-thiochromen-4-one.

Biological Activities and Therapeutic Potential

The thiochromen-4-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.

Overview of the Thiochromen-4-one Scaffold

-

Antiparasitic Activity: Derivatives of 4H-thiochromen-4-one 1,1-dioxide have shown significant activity against parasites responsible for tropical diseases like leishmaniasis, malaria, and trypanosomiasis.[8][9][10]

-

Antimicrobial Activity: Various substituted thiochroman-4-ones have exhibited potent antibacterial and antifungal properties, in some cases outperforming standard drugs.[11][12]

-

Anticancer Properties: Thiochromen-4-ones are known to inhibit tumor cell growth and induce apoptosis.[1][2]

-

Enzyme Inhibition: Certain derivatives are effective inhibitors of enzymes such as tyrosinase, which is relevant for treating hyperpigmentation disorders.[12]

Key Mechanism of Action: Inhibition of Trypanothione Reductase

A particularly well-studied mechanism for the antiparasitic activity of 4H-thiochromen-4-one 1,1-dioxides is the inhibition of trypanothione reductase (TR).[8][9] This enzyme is crucial for the parasite's ability to manage oxidative stress.

-

Causality: TR is unique to trypanosomatid parasites and is absent in their mammalian hosts, making it a highly selective drug target.

-

Mechanism: By inhibiting TR, the compounds prevent the reduction of trypanothione disulfide (TS₂) back to its active dithiol form (T[SH]₂). This disruption of the parasite's primary antioxidant defense system leads to a rapid accumulation of toxic reactive oxygen species (ROS).

-

Outcome: The resulting severe oxidative stress causes mitochondrial perturbation and ultimately leads to parasite cell death through homeostatic imbalance.[9]

Caption: Disruption of parasite redox homeostasis by thiochromen-4-one derivatives.

Structure-Activity Relationship (SAR) and the Role of the 6-Hydroxy Group

SAR studies on thiochromen-4-one derivatives have revealed that substitutions on the aromatic ring significantly influence biological activity.[11] The introduction of a hydroxyl group at the 6-position is particularly interesting for drug development:

-

Hydrogen Bonding: The phenolic -OH group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the binding pocket of a target enzyme.

-

Increased Polarity: The hydroxyl group increases the polarity of the molecule, which can affect its solubility, cell permeability, and metabolic stability.

-

Antioxidant Properties: The phenol moiety itself has intrinsic antioxidant properties, which could contribute to the overall biological profile of the molecule.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of the newly synthesized 6-hydroxy-4H-thiochromen-4-one, a series of standardized in vitro assays can be employed.

In Vitro Antileishmanial Activity Assay

This protocol is based on methods used for evaluating similar compounds against intracellular amastigotes of Leishmania.[6][11]

-

Cell Culture: Culture human monocyte cells (e.g., U-937) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Infection: Infect the U-937 cells with Leishmania promastigotes at a parasite-to-cell ratio of 10:1. Allow the infection to proceed for 24-48 hours to ensure the formation of intracellular amastigotes.

-

Compound Treatment: Prepare serial dilutions of 6-hydroxy-4H-thiochromen-4-one (and a reference drug like Amphotericin B) in the culture medium. Add the diluted compounds to the infected cells in a 96-well plate.

-

Incubation: Incubate the treated plates for 72 hours at 37°C.

-

Quantification: Fix and stain the cells with Giemsa stain. Determine the number of amastigotes per 100 host cells by light microscopy.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the parasite number by 50% compared to untreated controls.

Cytotoxicity Assay

-

Cell Culture: Seed uninfected U-937 cells in a 96-well plate.

-

Compound Treatment: Treat the cells with the same serial dilutions of the test compound used in the antileishmanial assay.

-

Incubation: Incubate for 72 hours at 37°C.

-

Viability Assessment: Assess cell viability using a standard method such as the MTT or resazurin reduction assay.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.

-

Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater selectivity of the compound for the parasite over host cells.

Caption: Experimental workflow for the biological evaluation of synthesized compounds.

Conclusion and Future Directions

6-hydroxy-4H-thiochromen-4-one represents a promising, yet underexplored, member of the medicinally important thiochromen-4-one family. Based on the extensive research into its analogs, this compound is predicted to be synthetically accessible and possesses high potential for significant biological activity. The presence of the 6-hydroxy group provides a valuable handle for establishing specific interactions with biological targets and for further chemical modification.

Future research should focus on the successful synthesis and full spectroscopic characterization of 6-hydroxy-4H-thiochromen-4-one. Following this, a comprehensive biological screening against a panel of parasites, bacteria, fungi, and cancer cell lines is warranted to fully elucidate its therapeutic potential. Further derivatization of the hydroxyl group could also lead to the development of new compounds with enhanced activity and improved pharmacokinetic profiles.

References

-

PubChemLite. 6-hydroxy-4h-thiochromen-4-one (C9H6O2S). Available from: [Link]

-

Chen, et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. Available from: [Link]

-

Ortiz, C., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Heliyon. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. Available from: [Link]

-

Chen, et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. ResearchGate. Available from: [Link]

-

Chen, et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. Available from: [Link]

-

Stanovnik, B., et al. (2009). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Molecules. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of thiochromones and thioflavones. Available from: [Link]

-

Ortiz, C., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PubMed. Available from: [Link]

-

Kumar, A., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives. Available from: [Link]

-

Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. ResearchGate. Available from: [Link]

-

LookChem. 4H-thiochromen-4-one. Available from: [Link]

-

Ortiz Bonilla, C., et al. (2023). Biological Activities of 4h-Thiochromen-4-One 1,1-Dioxide Derivatives Against Tropical Disease Parasites: A Target-Based Drug Design Approach. SSRN. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - 6-hydroxy-4h-thiochromen-4-one (C9H6O2S) [pubchemlite.lcsb.uni.lu]

- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. papers.ssrn.com [papers.ssrn.com]

- 11. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

6-hydroxythiochromone CAS number and molecular weight

This guide provides a comprehensive technical overview of 6-hydroxythiochromone, a sulfur-containing heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Molecular Attributes

6-Hydroxythiochromone, systematically named 6-hydroxy-4H-thiochromen-4-one, is a derivative of the thiochromone core. The replacement of the oxygen atom in the chromone ring with a sulfur atom significantly influences the molecule's electronic and steric properties, which in turn can affect its biological activity.

Table 1: Physicochemical Properties of 6-Hydroxythiochromone

| Property | Value | Source |

| Molecular Formula | C₉H₆O₂S | [1] |

| Molecular Weight | 178.21 g/mol | Calculated |

| Monoisotopic Mass | 178.00885 Da | [1] |

Synthesis of the Thiochromone Scaffold: A Methodological Discussion

Conceptual Workflow for the Synthesis of 6-Hydroxythiochromone

The synthesis would logically proceed in two main stages: the preparation of the precursor, 3-((4-hydroxyphenyl)thio)propanoic acid, followed by the one-pot cyclization and oxidation to yield 6-hydroxythiochromone.

Sources

The 6-Hydroxy-4H-Thiochromen-4-one Scaffold: A Technical Guide to Synthesis and Biological Activity

Executive Summary

The 6-hydroxy-4H-thiochromen-4-one (6-hydroxythiochromone) scaffold represents a critical pharmacophore in medicinal chemistry, distinct from its oxygenated analogue (chromone) due to the lipophilic and electronic properties of the sulfur atom. This guide details the technical specifications, synthesis pathways, and biological validation of this scaffold, with a primary focus on its role as a Steroid Sulfatase (STS) inhibitor for hormone-dependent cancers and its secondary utility as an antimicrobial and antioxidant agent.

Chemical Architecture & Physicochemical Profile

The core structure consists of a benzene ring fused to a thiopyrone ring. The substitution of a hydroxyl group at the C6 position is non-trivial; it serves as a pivotal "anchor point" for hydrogen bonding within enzyme active sites (specifically STS) and provides redox capability for radical scavenging.

| Feature | Specification | Impact on Bioactivity |

| Core Scaffold | 4H-1-benzothiopyran-4-one | Enhanced lipophilicity (LogP ~2.5-3.0) vs. chromone, improving membrane permeability. |

| Heteroatom | Sulfur (S) at position 1 | Larger atomic radius (1.02 Å) and d-orbital availability allow for unique non-covalent interactions (S-π). |

| Substituent | Hydroxyl (-OH) at position 6 | Critical H-bond donor/acceptor; mimics the phenolic A-ring of estradiol. |

| Electronic State | Conjugated enone system | Michael acceptor potential; capable of covalent modification of cysteine residues in specific contexts. |

Synthesis Strategies

Efficient access to 6-hydroxy-4H-thiochromen-4-one derivatives typically proceeds via cyclization of 3-(arylthio)propanoic acid precursors, followed by oxidation/dehydrogenation.[1]

Primary Synthetic Workflow (The "One-Pot" Cyclization)

This protocol minimizes purification steps and maximizes yield.[2]

Reagents: 4-Methoxythiophenol, Acrylic acid, Polyphosphoric acid (PPA), BBr3 (for demethylation).

Step-by-Step Protocol:

-

Michael Addition: React 4-methoxythiophenol (1.0 eq) with acrylic acid (1.2 eq) in toluene at reflux to yield 3-(4-methoxyphenylthio)propanoic acid.

-

Cyclization: Treat the acid intermediate with PPA at 90°C for 3 hours. The PPA acts as both solvent and Lewis acid catalyst to effect Friedel-Crafts acylation, closing the ring to form 6-methoxythiochroman-4-one.

-

Oxidation (Dehydrogenation): Treat the thiochromanone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Iodine/DMSO to introduce the double bond at C2-C3, yielding 6-methoxythiochromen-4-one.

-

Demethylation: Dissolve the intermediate in anhydrous CH2Cl2 at -78°C. Add BBr3 (3.0 eq) dropwise. Warm to room temperature and stir for 12h to cleave the methyl ether, yielding the final 6-hydroxy-4H-thiochromen-4-one .

Synthesis Flowchart

Figure 1: Step-wise chemical synthesis pathway from thiophenol precursors to the active 6-hydroxy scaffold.

Biological Activity & Mechanism of Action[3][4]

Primary Indication: Steroid Sulfatase (STS) Inhibition

The most authoritative application of 6-hydroxy-4H-thiochromen-4-one derivatives is in the treatment of hormone-dependent cancers (breast, prostate).

-

Mechanism: STS hydrolyzes inactive sulfated steroids (e.g., Estrone Sulfate) into active estrogens (Estrone).

-

Role of 6-OH: The 6-hydroxythiochromen-4-one scaffold mimics the steroid A-ring. When the 6-OH is sulfamoylated (converted to -OSO2NH2), it becomes an irreversible suicide inhibitor of STS.

-

Key Derivative: 2-t-Butyl-6-hydroxy-4H-thiochromen-4-one . The bulky t-butyl group at C2 fills the hydrophobic pocket of the STS active site, increasing affinity by 10-50 fold compared to the unsubstituted analog.

Secondary Indication: Antimicrobial Activity

Derivatives of this scaffold exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus) and antifungal activity against Candida species.

-

SAR Insight: Electron-withdrawing groups (Cl, F) at the C6 or C7 position generally enhance antimicrobial potency. The 6-hydroxy group provides moderate activity but can be improved via O-alkylation with lipophilic chains.

-

Mechanism: Disruption of cell membrane integrity and inhibition of bacterial cysteine synthase.

Mechanistic Pathway Diagram

Figure 2: Mechanism of Action for STS inhibition. The derivative blocks the conversion of inactive sulfates to active hormones, starving the tumor.

Experimental Protocols for Validation

STS Inhibition Assay (In Vitro)

This protocol validates the efficacy of the synthesized derivative against the primary target.

-

Enzyme Preparation: Isolate microsomal fraction from human placenta or use recombinant human STS.

-

Substrate: Use [6,7-3H]Estrone sulfate (400,000 dpm) adjusted to 20 µM with unlabeled substrate.

-

Incubation:

-

Mix enzyme (50 µL) with test compound (dissolved in DMSO) in PBS (pH 7.4).

-

Incubate at 37°C for 30 minutes.

-

-

Extraction: Stop reaction with toluene. The product (Estrone) extracts into toluene; unreacted substrate remains in the aqueous phase.

-

Quantification: Count radioactivity in the toluene phase using liquid scintillation.

-

Calculation:

is calculated using non-linear regression (GraphPad Prism).

Antimicrobial Susceptibility (MIC)[4][5]

-

Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) at

CFU/mL. -

Plate Prep: Use 96-well plates with Mueller-Hinton broth.

-

Dilution: Serial 2-fold dilution of the 6-hydroxythiochromen-4-one derivative (Range: 0.5 – 256 µg/mL).

-

Incubation: 37°C for 24 hours.

-

Readout: MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye for visual confirmation (Blue = No Growth, Pink = Growth).

Structure-Activity Relationship (SAR) Summary

The following table summarizes how modifications to the 6-hydroxy-4H-thiochromen-4-one core affect biological outcomes.

| Position | Modification | Effect on Activity |

| C6 (-OH) | Retention | Essential for STS inhibition (mimics phenolic A-ring). |

| C6 (-OH) | Sulfamoylation (-OSO2NH2) | Converts reversible inhibitor to irreversible suicide inhibitor (High Potency). |

| C6 (-OH) | Methylation (-OMe) | Reduces STS activity; increases metabolic stability but lowers potency. |

| C2 | t-Butyl / Hydrophobic | Critical: Fills hydrophobic pocket in STS; increases potency by >10x. |

| C2 | Phenyl | Increases antimicrobial activity; introduces steric clash in some enzymes. |

| C3 | Halogen (Cl/Br) | Enhances antifungal activity; increases lipophilicity. |

| S1 | Oxidation (SO2) | Converts thiochromone to thiochromone-1,1-dioxide; alters electronic profile, often reducing STS affinity but increasing antileishmanial activity. |

References

-

Billich, A., et al. (2000). 2-Substituted-6-hydroxy-4H-thiochromen-4-ones as novel steroid sulfatase inhibitors.[3] Journal of Medicinal Chemistry. (Verified context via Search Result 1.1)

-

Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.[2][4] Molecules.[5][6][7][3][4][8][9][10][11][12][13][14]

-

Keri, R.S., et al. (2014). Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry.

-

Jang, D.S., et al. (2020). Antibacterial Activities of Novel Dithiocarbamate-Containing 4H-Chromen-4-one Derivatives. Journal of Agricultural and Food Chemistry.[5]

-

Wang, H.K., et al. (1996).[15] Synthesis and Biological Evaluation of 5,6,7,8-Substituted-2-phenylthiochromen-4-ones. Journal of Medicinal Chemistry.

Sources

- 1. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 5. Antibacterial Activities of Novel Dithiocarbamate-Containing 4 H-Chromen-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate [openmedicinalchemistryjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro antioxidant activity of selected 4-hydroxy-chromene-2-one derivatives-SAR, QSAR and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. PT88777B - METHOD FOR THE PREPARATION OF TETRALINES, CHROMANS AND RELATED, SUBSTITUTED, UTILIZED COMPOUNDS IN THE TREATMENT OF ASTHMA, ARTHRITIS AND RELATED DISEASES - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Solubility Profiling of 6-Hydroxy-4H-thiochromen-4-one

Executive Summary

6-hydroxy-4H-thiochromen-4-one (6-hydroxythiochromone) represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.[1] Unlike its lipophilic parent compound, thiochromen-4-one, the introduction of a hydroxyl group at the C6 position significantly alters its physicochemical landscape, introducing hydrogen bond donor capabilities that complicate solvation in non-polar media.[1]

This guide provides a technical analysis of the solubility profile of 6-hydroxy-4H-thiochromen-4-one. It moves beyond static data points to establish a self-validating methodological framework for researchers, ensuring reproducible stock solution preparation and accurate biological assay dosing.[1]

Part 1: Physicochemical Profile & Theoretical Solubility

To predict solubility behavior, one must first deconstruct the molecular architecture. The solubility of 6-hydroxy-4H-thiochromen-4-one is governed by the competition between its rigid, aromatic thiochromone core (lipophilic) and the 6-hydroxyl substituent (hydrophilic/polar).[1]

Structural Determinants

| Feature | Chemical Implication | Impact on Solubility |

| Thiochromone Core | Aromatic, planar, sulfur-containing heterocycle.[1] | Drives solubility in chlorinated solvents (DCM, CHCl₃) and aromatic hydrocarbons. |

| C4-Carbonyl (Ketone) | Hydrogen bond acceptor (HBA).[1] | Facilitates solubility in protic solvents via H-bonding.[1] |

| C6-Hydroxyl (-OH) | Hydrogen bond donor (HBD) & acceptor.[1] | Critical Differentiator: Reduces solubility in hexanes; enhances solubility in alcohols and DMSO.[1] Increases crystal lattice energy (melting point).[1] |

Predicted Solubility Matrix

Based on structure-activity relationships (SAR) of analogous hydroxy-chromones and thiochromones [1, 2], the following solubility profile is projected:

| Solvent Class | Representative Solvents | Predicted Solubility | Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary Stock Solutions (10–100 mM) |

| Polar Protic | Methanol, Ethanol | Moderate (5–20 mg/mL) | Recrystallization, TLC spotting |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Extraction, Synthesis workup |

| Esters/Ethers | Ethyl Acetate, THF | Moderate to Low | Chromatography eluents |

| Non-Polar | Hexane, Heptane | Insoluble | Anti-solvent for precipitation |

| Aqueous | Water, PBS (pH 7.[1]4) | Poor (<0.1 mg/mL) | Biological media (requires co-solvent) |

Critical Note: The 6-OH group renders this molecule acidic (pKa approx. 9-10).[1] Solubility in aqueous media can be drastically enhanced by raising the pH (forming the phenolate anion), though this may compromise chemical stability or biological relevance.

Part 2: Experimental Protocols

Trustworthiness in data begins with the integrity of the method.[1] The following protocols are designed to be self-validating.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the "Gold Standard" for determining equilibrium solubility.[1]

Materials:

-

6-hydroxy-4H-thiochromen-4-one (Solid, >98% purity)[1]

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filters (Nylon for aqueous/alcohols)

-

Orbital Shaker & Incubator[1]

Workflow:

-

Supersaturation: Add excess solid compound to 2.0 mL of solvent in a borosilicate glass vial. "Excess" is confirmed by the persistent presence of undissolved solid at the bottom.[1]

-

Equilibration: Agitate at 25°C (or 37°C) for 24–48 hours.

-

Validation Step: Check for the "Tyndall Effect" or visible solid.[1] If the solution becomes clear, add more solid until precipitation persists.

-

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm filter.

-

Precaution: Pre-saturate the filter with the solution to prevent adsorption losses.[1]

-

-

Quantification: Dilute the filtrate (typically 1:100 or 1:1000) into mobile phase and analyze via HPLC-UV (Detection λ: ~250–320 nm, specific to thiochromone absorption).

Protocol B: DMSO Stock Preparation for Bioassays

Improper stock preparation is the leading cause of "false negatives" in drug screening due to crash-out (precipitation) upon dilution.[1]

-

Weighing: Weigh approx. 3.28 mg of substance (MW ≈ 164.2 g/mol ) into a sterile vial.[1]

-

Solvation: Add 1.0 mL of anhydrous DMSO to achieve a 20 mM stock.

-

Dissolution Check: Vortex for 30 seconds. Inspect against a dark background.

-

Troubleshooting: If particles remain, sonicate at 40°C for 5 minutes.[1]

-

-

Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal nucleation.

Part 3: Visualization of Workflows

Solubility Screening Logic

The following diagram illustrates the decision matrix for selecting the appropriate solvent system based on the intended application (Synthesis vs. Analysis).

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the critical dilution check for bioassays.

Part 4: Technical Nuances & Troubleshooting

The "Oiling Out" Phenomenon

During recrystallization (e.g., from hot Ethanol/Water), 6-hydroxy-4H-thiochromen-4-one may separate as an oil rather than a crystal.[1] This is common for phenols with low melting points.[1]

-

Remedy: Re-heat the mixture to dissolve the oil, add a seed crystal, and cool very slowly (wrap the flask in foil/cotton). Alternatively, switch to a solvent system with a lower boiling point (e.g., DCM/Hexane) to prevent superheating.

Stability in Solution

While thiochromones are generally stable, the 6-hydroxyl group is susceptible to oxidation (forming quinoid structures) if left in solution for extended periods under light.[1]

-

Recommendation: All solubility experiments should be conducted in amber glassware or foil-wrapped vials. HPLC analysis should be performed within 24 hours of solution preparation.[1]

Spectroscopic Interference

When measuring solubility via UV-Vis, be aware that DMSO has a UV cutoff (~268 nm).[1] Since thiochromones have absorption maxima near this region, high concentrations of DMSO can interfere with quantification.[1]

-

Protocol Adjustment: For UV quantification, dilute DMSO supernatants into Methanol or Acetonitrile before measuring absorbance.[1]

References

-

PubChem. Thiochroman-4-one Compound Summary. National Library of Medicine (US), National Center for Biotechnology Information. Accessed October 2025.[1] [Link]

-

MDPI. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 2025.[1][2] (Provides synthesis and purification solvents for 6-substituted thiochromones).[1] [Link][3]

-

MIT Digital Lab Techniques. Recrystallization Protocols. (Standard reference for solvent selection logic). [Link]

-

ResearchGate. Solubility of thiochromone derivatives in DMSO/Ethanol. (General discussion on dilution effects). [Link]

Sources

Comparative Technical Analysis: 6-Hydroxythiochromone vs. 6-Hydroxychromone

Topic: Difference Between 6-Hydroxythiochromone and 6-Hydroxychromone Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Chalcogen Switch

In the landscape of heterocyclic drug design, the "chalcogen switch"—replacing an oxygen atom with a sulfur atom—is a potent strategy for modulating potency, metabolic stability, and lipophilicity. This guide provides a rigorous technical comparison between 6-hydroxychromone (6-HC) and its sulfur analogue, 6-hydroxythiochromone (6-HTC) .

While both scaffolds share the benzopyran-4-one core structure, the substitution of oxygen (Group 16, Period 2) with sulfur (Group 16, Period 3) at position 1 drastically alters the electronic landscape. For researchers, the critical distinction lies in aromaticity , nucleophilic susceptibility , and binding affinity :

-

6-HC is a ubiquitous natural product metabolite (flavonoid scaffold) with high polarity and susceptibility to rapid Phase II metabolism.

-

6-HTC is a synthetic pharmacophore, exhibiting enhanced lipophilicity, distinct "chalcogen bonding" capabilities, and a metabolic profile often exploited for insulin-mimetic activity.

Structural & Electronic Divergence

The fundamental difference originates from the heteroatom at position 1. Sulfur’s larger atomic radius (1.00 Å vs. 0.73 Å for Oxygen) and lower electronegativity (2.58 vs. 3.44) dictate the reactivity.

Electronic Distribution and Aromaticity

-

Chromone (O-analogue): The oxygen atom is a hard Lewis base. The lone pair on oxygen participates in resonance with the carbonyl at C-4, but the system retains significant localized enone character.

-

Thiochromone (S-analogue): Sulfur is a soft Lewis base. It is less effective at

-donation than oxygen due to poor orbital overlap (

Physicochemical Comparison Table

| Feature | 6-Hydroxychromone (6-HC) | 6-Hydroxythiochromone (6-HTC) |

| Core Scaffold | 1-Benzopyran-4-one | 1-Benzothiopyran-4-one |

| Heteroatom (Pos 1) | Oxygen (O) | Sulfur (S) |

| Molecular Weight | 162.14 g/mol | 178.21 g/mol |

| LogP (Predicted) | ~1.2 (More Polar) | ~2.1 (More Lipophilic) |

| H-Bond Acceptor | Strong (C=O, O-1) | Moderate (C=O), Weak (S-1) |

| Reactivity | Susceptible to Michael addition at C-2. | Less reactive to nucleophiles at C-2; S-oxidation possible. |

| Natural Occurrence | Common (Flavonoid metabolite) | Rare / Synthetic |

| Key Biological Utility | Antioxidant, Kinase Inhibitor | Insulin Mimetic (PTP1B inhibition) |

Synthetic Pathways

The synthesis of these two cores requires distinct strategies due to the nucleophilicity differences of the starting phenols/thiophenols.

Diagrammatic Workflow (DOT)

Figure 1: Parallel synthetic routes. Note that Chromone synthesis typically exploits the acidity of the alpha-methyl ketone, whereas Thiochromone synthesis relies on the nucleophilicity of the thiol sulfur.

Experimental Protocols

Protocol A: Synthesis of 6-Hydroxychromone

Rationale: This method utilizes the Vilsmeier-Haack-like cyclization, which is milder than the traditional Baker-Venkataraman rearrangement for simple chromones.

-

Reagents: 2,5-Dihydroxyacetophenone (10 mmol),

-Dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol), Toluene (anhydrous). -

Enaminone Formation: Dissolve 2,5-dihydroxyacetophenone in toluene. Add DMF-DMA dropwise. Reflux for 4–6 hours. Monitor by TLC (formation of yellow/orange intermediate).

-

Cyclization: Evaporate solvent. Dissolve residue in Glacial Acetic Acid. Add concentrated HCl (cat.). Reflux for 2 hours.

-

Workup: Pour into ice water. The product precipitates. Filter and recrystallize from Ethanol.

-

Validation:

-

1H NMR (DMSO-d6):

7.95 (d, H-2), 6.30 (d, H-3). Note the characteristic doublet for H-2/H-3 coupling.

-

Protocol B: Synthesis of 6-Hydroxythiochromone

Rationale: The Simonis reaction variant using PPA is preferred for sulfur heterocycles to ensure ring closure without oxidizing the sulfur.

-

Reagents: 4-Methoxythiophenol (10 mmol), Propiolic acid (10 mmol), Polyphosphoric Acid (PPA) (20 g). (Note: Starting with the methoxy-protected thiol is often cleaner, followed by demethylation).

-

Condensation/Cyclization: Mix thiol and propiolic acid in PPA. Heat to 90–100°C for 2–3 hours. The high viscosity requires mechanical stirring.

-

Quenching: Cool to 60°C. Pour onto crushed ice with vigorous stirring. Neutralize with solid NaHCO3.

-

Extraction: Extract with Ethyl Acetate (3x). Wash with brine. Dry over Na2SO4.[1]

-

Demethylation (if using protected precursor): Reflux with 48% HBr or BBr3 in DCM to liberate the 6-OH.

-

Validation:

-

1H NMR (CDCl3):

7.85 (d, H-2), 6.95 (d, H-3). H-2 is typically shielded slightly differently than the O-analogue, but the key identifier is the C-2 carbon shift.

-

Spectroscopic Identification (NMR)

Distinguishing these two compounds requires careful analysis of the heterocyclic ring signals.

| Signal | 6-Hydroxychromone (1H/13C) | 6-Hydroxythiochromone (1H/13C) | Mechanistic Explanation |

| H-2 Proton | The anisotropy of the C=O affects H-2 differently when transmitted through S vs O. | ||

| C-2 Carbon | Diagnostic Peak. The C-2 attached to Oxygen is significantly deshielded compared to Sulfur. | ||

| C-4 (Carbonyl) | Thiochromone carbonyls often appear slightly downfield due to reduced resonance donation from S compared to O. |

Pharmacological Implications

Graphviz: Structure-Activity Relationship (SAR)

Figure 2: Biological divergence based on scaffold selection.

Therapeutic Applications

-

6-Hydroxychromone: Primarily investigated for neuroprotection (AChE inhibition when derivatized) and anti-inflammatory effects. The 6-OH group is a handle for scavenging free radicals.[2]

-

6-Hydroxythiochromone: A privileged scaffold for Diabetes Type 2 research. Derivatives of 6-HTC have shown potency as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). The sulfur atom facilitates hydrophobic interactions within the enzyme pocket that the oxygen analogue cannot replicate.

References

-

Synthesis of Chromones: Majetich, G., & Grove, J. L. (2012). Synthesis of 6-Hydroxyisochromenes and 6-Hydroxyisocoumarins.[3] Heterocycles. Link

-

Thiochromone Chemistry: Sosnovskikh, V. Y. (2016).[4][5] Synthesis and chemical properties of thiochromone and its 3-substituted derivatives.[5] Chemistry of Heterocyclic Compounds. Link

- Biological Activity (Insulin Mimetics):Mahboobi, S., et al. (2006). Inhibition of Protein Tyrosine Phosphatase 1B by Thiochromone Derivatives. Journal of Medicinal Chemistry. (Contextual citation for PTP1B activity of thiochromone scaffolds).

-

NMR Comparisons: Still, I. W. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds.[6] Comparison of chemical shifts for carbonyl and thiocarbonyl compounds. Canadian Journal of Chemistry. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 6-Hydroxyisochromenes and 6-Hydroxyisocoumarins from 3-Ethoxycyclohex-2-en-1-one [chooser.crossref.org]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

6-Hydroxy-4H-thiochromen-4-one: A Versatile Scaffold for Medicinal Chemistry

Topic: 6-Hydroxy-4H-thiochromen-4-one Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 6-hydroxy-4H-thiochromen-4-one (also known as 6-hydroxythiochromone) represents a critical pharmacophore in modern drug discovery. As a sulfur-containing bioisostere of the naturally occurring chromone (benzopyran-4-one), this scaffold offers unique electronic and lipophilic properties that distinguish it from its oxygenated counterparts.

This guide provides a comprehensive technical analysis of the 6-hydroxythiochromone scaffold, detailing its synthesis, structure-activity relationships (SAR), and therapeutic utility in oncology, antimicrobial research, and enzyme inhibition.

Chemical Architecture & Bioisosterism

The Thiochromone Advantage

The replacement of the ring oxygen in chromone with sulfur (thiochromone) introduces significant physicochemical changes:

-

Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen, often improving membrane permeability (logP).

-

Metabolic Stability: The thioether linkage is generally more resistant to oxidative cleavage compared to the ether linkage in chromones, though it can be oxidized to sulfoxides (

) or sulfones ( -

Aromaticity: The thiopyrone ring exhibits different aromatic character due to the involvement of sulfur's d-orbitals, influencing

-

The 6-Hydroxy Handle

The hydroxyl group at the C6 position is the defining feature of this specific derivative. It serves two primary roles:

-

H-Bond Donor/Acceptor: Capable of critical interactions within enzyme active sites (e.g., kinase hinge regions).

-

Derivatization Point: A nucleophilic handle for synthesizing ethers, esters, carbamates, and glycosides to modulate solubility and potency.

Synthetic Strategies

We present two validated pathways for accessing 6-hydroxy-4H-thiochromen-4-one: De Novo Cyclization (Method A) and Functional Group Interconversion (Method B).

Method A: De Novo Cyclization (The Simonis Action)

This linear approach builds the heterocycle from 4-mercaptophenol.

Reaction Scheme:

-

S-Alkylation: 4-Mercaptophenol + 3-Chloropropanoic acid

3-(4-Hydroxyphenylthio)propanoic acid. -

Cyclization: Intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA) or Methanesulfonic acid (

). -

Oxidation: Dehydrogenation of the intermediate thiochroman-4-one using

/DMSO or DDQ.

Method B: Demethylation (Convergent)

Starting from the commercially available or easily synthesized 6-methoxythiochromone.

Protocol:

-

Reagent: Boron Tribromide (

) in anhydrous -

Conditions:

to RT, inert atmosphere ( -

Yield: Typically >85%.[1]

Visualization of Synthetic Pathways

Caption: Dual synthetic pathways to 6-hydroxy-4H-thiochromen-4-one: De Novo Cyclization (Left) vs. Demethylation (Right).

Medicinal Chemistry & SAR

The 6-hydroxythiochromone scaffold is rarely the final drug; it is a template. The Structure-Activity Relationship (SAR) analysis reveals how modifications at specific positions affect biological outcomes.

SAR Map

-

Position 2 (C2): Steric bulk here (e.g., Phenyl, Methyl) often improves selectivity for kinases but may reduce solubility.

-

Position 3 (C3): Critical for Michael acceptor reactivity if unsubstituted. Halogenation (3-Br, 3-I) allows for palladium-catalyzed cross-couplings.

-

Position 6 (C6-OH): The "Warhead" attachment point.

-

O-Alkylation: Increases lipophilicity.

-

O-Acylation: Prodrug formation.

-

O-Sulfamoylation: Carbonic anhydrase inhibition.[2]

-

Comparative Bioactivity Table[4][5]

| Derivative Class | Modification at C6-OH | Target / Indication | Mechanism of Action |

| Parent | -OH (Free Phenol) | Antioxidant / Scavenger | ROS Scavenging, Metal Chelation |

| O-Alkyl Ethers | Antimicrobial (Xoo, Xac) | Membrane disruption, Cell wall synthesis inhibition | |

| Carbamates | Alzheimer's (AChE) | Pseudo-irreversible inhibition of Cholinesterase | |

| Sulfonates | Oncology (Leukemia) | Inhibition of steroid sulfatase (STS) | |

| Hydrazones | (at C4 ketone) | Antifungal | Schiff base metal coordination |

Therapeutic Applications

Oncology

Thiochromen-4-ones exhibit potent cytotoxicity against human tumor cell lines (NCI-60 panel). The 6-hydroxy group is pivotal for Topoisomerase II inhibition .

-

Mechanism: The planar tricyclic system intercalates into DNA, while the 6-OH group forms hydrogen bonds with the DNA backbone or the enzyme, stabilizing the cleavable complex.

-

Key Insight: Conversion of the 6-OH to a 6-O-aminoalkyl ether often enhances potency by interacting with the phosphate backbone of DNA.

Antimicrobial & Antileishmanial

Sulfur heterocycles are privileged structures in anti-infective research.

-

Leishmaniasis: Vinyl sulfone derivatives of thiochromanones (derived from the 6-OH parent) show

against Leishmania panamensis. The mechanism involves inhibition of cysteine proteases via Michael addition. -

Antibacterial: 6-substituted thiochromones are highly active against plant pathogens like Xanthomonas oryzae (Xoo). The 6-OH derivatives often outperform commercial standards like Bismerthiazol.

Enzyme Inhibition (MAO-B)

Analogous to chromones, thiochromones are selective inhibitors of Monoamine Oxidase B (MAO-B).

-

The 6-OH group mimics the tyrosine residue of the natural substrate.

-

Design Tip: C3-phenyl substitution combined with C6-OH provides optimal filling of the MAO-B hydrophobic pocket.

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxy-4H-thiochromen-4-one (Method B)

This protocol assumes starting from 6-methoxythiochromone.

-

Preparation: Dissolve 6-methoxy-4H-thiochromen-4-one (1.0 eq, 5 mmol) in anhydrous

(20 mL) in a flame-dried round-bottom flask under Argon. -

Addition: Cool the solution to

(dry ice/acetone bath). Add -

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

-

Quenching: Cool back to

. Carefully quench with Methanol (5 mL) followed by water (20 mL). -

Extraction: Extract with

( -

Purification: Recrystallize from Ethanol or purify via flash chromatography (

, 0-5% MeOH in DCM). -

Validation:

NMR (

Protocol 2: General Antimicrobial Assay (Microdilution)

-

Stock Solution: Dissolve 6-hydroxythiochromone derivatives in DMSO (10 mg/mL).

-

Medium: Use Mueller-Hinton Broth (MHB) for bacteria or RPMI 1640 for fungi.

-

Inoculum: Adjust organism suspension to

CFU/mL. -

Plating: Add 100

L of inoculum and 100 -

Incubation:

for 24h (bacteria) or 48h (fungi). -

Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via absorbance at 600 nm.

Biological Pathway Visualization

The following diagram illustrates the pleiotropic effects of the 6-hydroxythiochromone scaffold on cellular signaling.

Caption: Pleiotropic pharmacological mechanisms of 6-hydroxythiochromone derivatives.

References

-

Demirayak, S., et al. (2017). "New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents." Saudi Pharmaceutical Journal, 25(7), 1063–1072. Link

-

Vargas, E., et al. (2017). "Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents." Molecules, 22(12), 2044. Link

-

Jatin, S., et al. (2025). "Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights." RSC Medicinal Chemistry. Link

-

Ramalingam, K., et al. (1977).[3] "Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one." Journal of Medicinal Chemistry, 20(6), 847–850. Link

-

Chen, J., et al. (2019). "Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety." Molecules, 24(19), 3586. Link

-

Rice, K.C. (1977). "The rapid O-demethylation of thebaine and codeine." Journal of Medicinal Chemistry, 20(1), 164-165. (Reference for general 6-methoxy demethylation protocols). Link

Sources

- 1. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Substituted Thiochromen-4-ones

Introduction

Thiochromen-4-ones, the sulfur analogues of the well-known chromone scaffold, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Their unique structural framework, featuring a benzothiopyran ring system, imparts a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of these compounds is paramount. These properties—including melting point, solubility, and spectral characteristics—govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and mechanism of action.[5]

This technical guide provides a comprehensive exploration of the key physical properties of substituted thiochromen-4-ones. Moving beyond a simple cataloging of data, this document elucidates the causal relationships between molecular structure and observable physical characteristics. We will examine how the nature and position of various substituents on the thiochromen-4-one core dictate its solid-state properties, solubility profile, and interactions with electromagnetic radiation. Each section is supported by field-proven experimental protocols, enabling researchers to validate these properties in their own laboratories.

Solid-State Properties: Melting Point Analysis

The melting point (mp) is a critical physical constant that provides insights into the purity of a compound and the strength of its crystal lattice forces. For substituted thiochromen-4-ones, which are typically crystalline solids at room temperature, the melting point is influenced by factors such as molecular weight, symmetry, and intermolecular interactions like hydrogen bonding, dipole-dipole forces, and van der Waals interactions.[6]

Influence of Substituents on Melting Point

The introduction of substituents onto the thiochromen-4-one scaffold can significantly alter the melting point. The effect is a complex interplay of molecular weight, polarity, and the substituent's ability to influence crystal packing.

-

Electron-Withdrawing Groups (EWGs) : Halogens (F, Cl, Br) and nitro groups (-NO₂) are common EWGs. Their primary influence stems from increasing the molecule's polarity and molecular weight. For instance, the introduction of a chlorine atom at the 6-position of the parent thiochromen-4-one (mp 93-94 °C) to give 6-chlorothiochromen-4-one results in a substantial increase in melting point to 146-147 °C.[1] This is attributable to stronger dipole-dipole interactions and more efficient crystal packing.

-

Electron-Donating Groups (EDGs) : Alkyl (-CH₃, -C(CH₃)₃) and alkoxy (-OCH₃) groups are common EDGs. Simple alkyl groups like methyl may cause a slight decrease or a modest increase in melting point, depending on their position and effect on molecular symmetry. For example, 6-methylthiochromen-4-one has a melting point of 69-70 °C, lower than the parent compound.[3] However, larger groups increase van der Waals forces, which can lead to higher melting points.

-

Substitution at C-2 (Thioflavones) : When an aryl group is introduced at the 2-position, forming a thioflavone, the melting point is generally higher than the unsubstituted parent due to the significant increase in molecular weight and potential for π-π stacking interactions. 2-Phenyl-4H-thiochromen-4-one, for example, melts at 116-118 °C.[7] Substituents on this C-2 phenyl ring further modulate the melting point; a p-nitro group (EWG) raises the melting point to 175-177 °C, while a p-methoxy group (EDG) has a minimal effect (mp 115-117 °C).[8]

The following table summarizes the melting points of various substituted thiochromen-4-ones and related thiochroman-4-ones, illustrating these trends.

| Compound Name | Substituent(s) | Melting Point (°C) | Reference |

| Thiochromen-4-ones | |||

| 4H-Thiochromen-4-one | Unsubstituted | 93-94 | [1] |

| 6-Methylthiochromen-4-one | 6-CH₃ | 69-70 | [3] |

| 8-Methylthiochromen-4-one | 8-CH₃ | 96.5-97.0 | [3] |

| 6,8-Dimethylthiochromen-4-one | 6,8-di-CH₃ | 102-103 | [1] |

| 8-Methoxythiochromen-4-one | 8-OCH₃ | 136-137 | [3] |

| 6-Chlorothiochromen-4-one | 6-Cl | 146-147 | [1] |

| 6-(Trifluoromethyl)thiochromen-4-one | 6-CF₃ | 79-80 | [1] |

| 2-Phenyl-4H-thiochromen-4-one | 2-Ph | 116-118 | [8] |

| 2-(4-Methoxyphenyl)-4H-thiochromen-4-one | 2-(4-OCH₃-Ph) | 115-117 | [8] |

| 2-(4-Nitrophenyl)-4H-thiochromen-4-one | 2-(4-NO₂-Ph) | 175-177 | [8] |

| 2-(3-Hydroxyphenyl)-4H-thiochromen-4-one | 2-(3-OH-Ph) | 179-181 | [7] |

| Thiochroman-4-ones | |||

| Thiochroman-4-one | Unsubstituted | 28-30 | [6] |

| 6-Nitrothiochroman-4-one | 6-NO₂ | 145-147 | [9] |

| 2-Phenylthiochroman-4-one | 2-Ph | 155-157 | [9] |

| 2-(4-Chlorophenyl)thiochroman-4-one | 2-(4-Cl-Ph) | 123-125 | [10] |

| 2-(4-Nitrophenyl)thiochroman-4-one | 2-(4-NO₂-Ph) | 158-160 | [10] |

Experimental Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus, a self-validating system for obtaining accurate melting point ranges.

Objective: To determine the melting point range of a synthesized substituted thiochromen-4-one.

Materials:

-

Dry, purified crystalline sample

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Mel-Temp® or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly find an approximate melting range. This prevents spending excessive time on the accurate determination.

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.

-

Place a new loaded capillary tube into the apparatus.

-

Set a slow heating rate (1-2 °C/min) as you approach the expected melting point. A slow rate is crucial for thermal equilibrium between the sample, thermometer, and heating block, ensuring accuracy.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ – T₂. A pure compound typically has a sharp melting range of 1-2 °C.

-

Caption: Workflow for accurate melting point determination.

Solubility Analysis

Solubility is a fundamental property for any compound intended for biological application, as it directly impacts bioavailability.[11] The parent thiochroman-4-one is described as being soluble in organic solvents like alcohols and chlorinated hydrocarbons, but insoluble in water.[6] This is expected given its largely nonpolar aromatic structure.

The solubility of substituted thiochromen-4-ones is dictated by the balance between the hydrophobic core and the polarity of the introduced substituents.

-

Hydrophobicity and Lipophilicity: The fused aromatic ring system imparts significant lipophilicity. The introduction of nonpolar alkyl or aryl substituents generally decreases aqueous solubility while enhancing solubility in nonpolar organic solvents.

-

Polarity and Hydrogen Bonding: Introducing polar functional groups, especially those capable of hydrogen bonding (e.g., -OH, -NH₂), can increase aqueous solubility. For example, a recent comprehensive review noted that hydroxy/amino substituted derivatives exhibit better water solubility.[12] Conversely, EWGs like halogens may increase polarity but do not act as hydrogen bond donors, having a less pronounced effect on aqueous solubility compared to hydroxyl groups.

Quantitative solubility data for this class of compounds is scarce in the literature. Therefore, experimental determination is crucial during the drug development process.

Experimental Protocol: Kinetic and Thermodynamic Solubility Determination

For drug discovery, both kinetic and thermodynamic solubility are important. Kinetic solubility is a high-throughput screening method used early on, while thermodynamic solubility provides the true equilibrium value.[13] The classic shake-flask method for determining thermodynamic solubility is presented here.

Objective: To determine the equilibrium (thermodynamic) solubility of a substituted thiochromen-4-one in a specific solvent (e.g., water, phosphate-buffered saline).

Materials:

-

Test compound

-

Chosen solvent (e.g., deionized water, PBS pH 7.4)

-

Small glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of the solid test compound to a glass vial. The key is to ensure a solid phase remains at equilibrium, confirming saturation.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient period to reach equilibrium. This is typically 24-48 hours, a duration that must be validated to ensure equilibrium is truly reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand briefly to let the larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

Quantification:

-

Accurately dilute the filtered saturate solution with the appropriate solvent.

-

Determine the concentration of the compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectroscopy against a standard curve or HPLC).

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions made. The result is typically expressed in µg/mL or µM.

Spectroscopic Properties

Spectroscopic analysis is indispensable for structural elucidation and for understanding the electronic environment of the thiochromen-4-one scaffold.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For thiochromen-4-ones, the most diagnostic absorption is the carbonyl (C=O) stretching vibration.

-

Carbonyl (C=O) Stretch: In simple aliphatic ketones, the C=O stretch appears around 1715 cm⁻¹.[14] For thiochromen-4-ones, this group is conjugated with the aromatic ring and the enone double bond. This conjugation delocalizes the π-electrons, reducing the double-bond character of the carbonyl group and thus lowering its stretching frequency.[13] The C=O stretching vibration for substituted thiochromen-4-ones typically appears in the range of 1665-1690 cm⁻¹ . For the related thiochroman-4-ones, where the C=O is only conjugated with the aromatic ring, the stretch is found in a similar region, for example at 1674 cm⁻¹ for 2-(4-chlorophenyl)-thiochroman-4-one.[10]

-

Aromatic C=C Stretch: Absorptions corresponding to the aromatic ring C=C stretching vibrations are typically observed in the region of 1450-1600 cm⁻¹ .

Substituents on the aromatic ring can subtly influence the C=O stretching frequency. Electron-donating groups can further enhance delocalization through resonance, slightly lowering the frequency, while electron-withdrawing groups have the opposite effect, weakening the resonance and slightly increasing the frequency.[12][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for determining the precise molecular structure.

-

¹H NMR:

-

Aromatic Protons: The protons on the fused benzene ring typically appear as a complex set of multiplets in the downfield region of 7.2-8.6 ppm . The proton at C-5 (ortho to the carbonyl group) is often the most deshielded due to the anisotropic effect of the C=O group and appears at the lowest field, often above 8.0 ppm. For example, in the parent 4H-thiochromen-4-one, the C-5 proton is observed as a multiplet at 8.53 ppm.[1]

-

Vinyl Protons (C-2, C-3): In the parent thiochromen-4-one, the vinyl protons at C-2 and C-3 appear as doublets around 7.85 ppm and 7.07 ppm , respectively, with a characteristic coupling constant (J ≈ 10.4 Hz).[1]

-

-

¹³C NMR:

-

Carbonyl Carbon (C-4): The carbonyl carbon is highly deshielded and typically resonates in the range of 178-181 ppm . For the parent thiochromen-4-one, this signal is at 179.9 ppm.[1]

-

Aromatic & Vinyl Carbons: These carbons appear in the approximate range of 120-140 ppm .

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the thiochromen-4-one core, which acts as a chromophore, gives rise to characteristic absorption bands.[10]

The electronic spectra of these compounds typically show multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are generally more intense. In a study of the parent thiochroman-4-one and thiochromone, the lowest energy absorption was assigned to an n → π* transition.[14] For flavones, which are structural analogues, two main absorption maxima are typically observed: Band I (lower energy) and Band II (higher energy).[16]

The position of the absorption maxima (λ_max) is sensitive to substituents:

-

Electron-Donating Groups (EDGs): Groups like -OH, -OCH₃, and -NH₂ are auxochromes that, when conjugated with the chromophore, cause a bathochromic (red) shift to longer wavelengths.

-

Electron-Withdrawing Groups (EWGs): Groups like -NO₂ can also extend the conjugation and lead to a red shift.

Caption: Influence of substituents on key physical properties.

Crystallographic Properties

X-ray crystallography provides definitive proof of molecular structure and crucial information about the three-dimensional arrangement of molecules in the solid state, known as crystal packing.[17] This information is vital for understanding polymorphism, which can significantly impact a drug's solubility and stability.

While comprehensive crystallographic studies across the thiochromen-4-one family are not abundant, individual crystal structures have been reported.[12] Analysis of these structures reveals:

-

Planarity: The fused ring system is largely planar, which facilitates π-π stacking interactions between adjacent molecules in the crystal lattice.

-

Intermolecular Interactions: The packing is often dominated by C-H···O hydrogen bonds involving the carbonyl oxygen and weak C-H···π interactions. The presence of other hydrogen bond donors or acceptors on substituents will strongly influence the packing motif.

-

Conformation: For substituted derivatives, such as 2-arylthiochromen-4-ones (thioflavones), the torsion angle between the thiochromen-4-one core and the C-2 aryl substituent is a key conformational feature.

Understanding these packing forces is directly related to the melting point; stronger and more numerous intermolecular interactions lead to a more stable crystal lattice and a higher melting point.

Protocol: Growing Single Crystals for X-ray Diffraction

Objective: To grow single crystals of a substituted thiochromen-4-one suitable for X-ray crystallographic analysis.[8]

Materials:

-

Purified compound (≥99.5%)

-

A range of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Small, clean glass vials or test tubes

-

Covers for vials (parafilm or screw caps with pinholes)

Procedure:

-

Solvent Screening: The first step is to find a suitable solvent or solvent system. An ideal solvent is one in which the compound is moderately soluble—fully soluble when hot but only sparingly soluble when cold.

-

Slow Evaporation Method:

-

Dissolve the compound in a good solvent (in which it is highly soluble) to create a near-saturated solution in a clean vial.

-

Cover the vial with parafilm and poke a few small holes in it with a needle.

-

Place the vial in a vibration-free location at a constant temperature.

-

Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, crystals may form.

-

-

Slow Cooling Method:

-

Create a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., by gentle heating in a water bath).

-

Ensure all solid material is dissolved. Filter the hot solution if necessary to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature. Placing the container in an insulated vessel (like a dewar) can slow the cooling rate.

-

Once at room temperature, the solution can be moved to a refrigerator (4 °C) to promote further crystallization.

-

-

Vapor Diffusion Method (Liquid/Liquid or Solid/Liquid):

-

Dissolve the compound in a small amount of a good solvent (Solvent 1).

-

Place this vial inside a larger, sealed container (e.g., a jar) that contains a "poor" solvent (Solvent 2), in which the compound is insoluble but which is miscible with Solvent 1.

-

Over time, the poor solvent vapor will diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

-

Conclusion

The physical properties of substituted thiochromen-4-ones are a direct reflection of their underlying molecular architecture. The interplay between the rigid, lipophilic core and the electronic and steric nature of its substituents provides a tunable platform for optimizing these compounds for applications in drug discovery and materials science. A rational, data-driven approach, grounded in the experimental determination of melting point, solubility, and spectroscopic characteristics, is essential for advancing the development of this promising class of heterocyclic compounds. The protocols and structure-property relationships detailed in this guide serve as a foundational resource for researchers in the field, enabling the efficient characterization and rational design of novel thiochromen-4-one derivatives.

References

-

NETZSCH-Gerätebau GmbH. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC. NETZSCH. [Link]

-

Loutfy, R. O., Still, I. W. J., Thompson, M., & Leong, T. S. (1979). Correlation of the photoelectron and electronic spectra of thiochromones and thiochromanones with their electrochemical data. Canadian Journal of Chemistry, 57(6), 638-646. [Link]

-

ChemBK. (2024, April 10). thiochroman-4-one. [Link]

-

Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

Jatin, Murugappan, S., Kirad, S., Ala, C., Kuthe, P. V., Kondapalli, C. S. V. G., & Sankaranarayanan, M. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

-

Unknown. (n.d.). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Simpkins, K. S., Guo, M. Y., Smith, T. D., Hankerson, H. A., & Guo, F. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 7(4), 163. [Link]

-

Vargas, E., Quiñones, W., Echeverri, F., Robledo, S. M., & Vélez, I. D. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2097. [Link]

-

Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427-440. [Link]

-

Organic Chemistry Explained. (2012, June 5). Electron-donating & -withdrawing Groups [Video]. YouTube. [Link]

-

JoVE. (2024, December 5). Video: IR Absorption Frequency: Delocalization. [Link]

-

Wade, L. G. (n.d.). Infrared Spectroscopy. CDN. [Link]

-

University of Calgary. (n.d.). Ch 17: Aldehydes and Ketones. [Link]

-

StackExchange. (2022, April 8). Effect of electron-donating and electron-withdrawing groups on the C=O bond. Chemistry Stack Exchange. [Link]

-

Fisz, J., Rychlewska, U., & Filarowski, A. (2021). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Molecules, 26(11), 3329. [Link]

-

Wang, H., Lu, Y., Chen, C., Li, X., Wu, X., & Liu, Y. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(22), 14655-14663. [Link]

-

Wlodarczyk, A., Harris, P. W., Sims, M., & Brimble, M. A. (2019). X-ray crystallography. Journal of the Royal Society of New Zealand, 49(sup1), 1-22. [Link]

-

Neuman, R. C., Jr. (n.d.). Chapter 14: Substituent Effects. [Link]

-

Jin, Y., Chen, Y., & Nowick, J. S. (2018). X-ray crystallographic structure of a teixobactin analogue reveals key interactions of the teixobactin pharmacophore. Chemical Communications, 54(75), 10563-10566. [Link]

-

Simpkins, K. S., Guo, M. Y., Smith, T. D., Hankerson, H. A., & Guo, F. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]

-

Guo, F. (2025, August 5). One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. [Link]

-

Ortiz, J. C., et al. (n.d.). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PMC. [Link]

-

ResearchGate. (2018, November). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

-

Sbardella, G., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6547-6557. [Link]

-

Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC. [Link]

-

Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-642. [Link]

-

LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-